molecular formula C10H15NO B3148747 4-ethoxy-N-ethylaniline CAS No. 65570-13-0

4-ethoxy-N-ethylaniline

Cat. No.: B3148747
CAS No.: 65570-13-0
M. Wt: 165.23 g/mol
InChI Key: LCIDBIBUGVRZAC-UHFFFAOYSA-N
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Description

4-ethoxy-N-ethylaniline is an organic compound with the molecular formula C10H15NO. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and one of the carbon atoms in the benzene ring are replaced by ethyl and ethoxy groups, respectively. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .

Scientific Research Applications

4-ethoxy-N-ethylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and polymers

Safety and Hazards

“(4-Ethoxyphenyl)ethylamine” may pose certain safety hazards. For example, it may cause skin and eye irritation, and it may be harmful if inhaled or ingested . Proper safety precautions should be taken when handling this compound.

Future Directions

The future directions for “(4-Ethoxyphenyl)ethylamine” research could involve further exploration of its synthesis methods, its potential applications, and its biological activity . Additionally, more research could be done to better understand its mechanism of action and its safety profile.

Relevant Papers One relevant paper discusses the synthesis and characterization of Schiff base ligand derived from 1-Hydroxy-2-acetonaphthone and 4-Methoxyphenyl ethylamine and their complexes with Au (III), Pd (II), Cu (II), Fe (II) and Mn (II) transition metal ions . Another paper discusses an improved process for the synthesis of 1-(4-methoxyphenyl)ethylamine .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-ethoxy-N-ethylaniline involves the reduction of nitrobenzene followed by alkylation. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved through a one-pot synthesis method. This involves the combination of nitrobenzene and ethanol in the presence of a catalyst. The process includes the aqueous-phase reforming of ethanol for hydrogen production, reduction of nitrobenzene to aniline, and subsequent N-alkylation of aniline with ethanol to form this compound .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-ethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-ethoxy-N-ethylaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the ethoxy and ethyl groups influence its reactivity. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-ethylaniline is unique due to the presence of both ethyl and ethoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This dual substitution pattern enhances its utility in various synthetic and industrial applications .

Properties

IUPAC Name

4-ethoxy-N-ethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIDBIBUGVRZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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